N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine
Description
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H18N2O/c1-9(11-4-3-7-14-11)12-10-5-6-13(2)8-10/h3-4,7,9-10,12H,5-6,8H2,1-2H3 |
InChI Key |
YNKMHHKRJKIOCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC2CCN(C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole or by the cyclization of 1,4-diamines.
Coupling of the Furan and Pyrrolidine Rings: The final step involves coupling the furan and pyrrolidine rings through a nucleophilic substitution reaction, where the furan ring is functionalized with an appropriate leaving group, and the pyrrolidine ring acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific reaction conditions (e.g., temperature, solvent).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated, nitrated, or sulfonated furan derivatives.
Scientific Research Applications
N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Pharmacological Relevance
The compound’s structural uniqueness lies in the combination of a furan ring and a methylated pyrrolidine system. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The furan ring enhances aromaticity but reduces lipophilicity compared to purely aliphatic amines. This contrasts with ranitidine’s polar nitro group, which improves solubility .
- Hydrogen Bonding : The pyrrolidine nitrogen and furan oxygen may facilitate hydrogen bonding, akin to thiadiazole derivatives in .
Biological Activity
N-[1-(furan-2-yl)ethyl]-1-methylpyrrolidin-3-amine is a heterocyclic compound notable for its unique structural features, including a furan ring and a pyrrolidine ring. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on a review of diverse research findings.
Chemical Structure and Properties
| Property | Details |
|---|---|
| Molecular Formula | C11H18N2O |
| Molecular Weight | 194.27 g/mol |
| IUPAC Name | This compound |
| InChI Key | YNKMHHKRJKIOCN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CO1)NC2CCN(C2)C |
The furan component contributes to the compound's aromatic properties, while the pyrrolidine ring enhances its structural diversity and potential interactions with biological targets.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. Its ability to engage in π-stacking interactions due to the furan ring allows it to bind effectively to various microbial targets. This binding can inhibit microbial growth and virulence factors, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
Research suggests that this compound may also possess anticancer activity. The mechanism involves modulating enzymatic activity and receptor binding through hydrogen bonding facilitated by the pyrrolidine nitrogen. This interaction can affect cell proliferation pathways, potentially leading to apoptosis in cancer cells .
The biological effects of this compound are primarily attributed to its interactions with specific molecular targets:
- Enzyme Modulation : The compound can influence enzyme activity by binding to active sites or altering conformational states.
- Receptor Binding : It may act as a ligand for various receptors, impacting signaling pathways related to cell growth and survival.
These interactions are crucial for its antimicrobial and anticancer activities, as they can disrupt normal cellular functions in pathogens and cancer cells .
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of similar compounds indicated that those with furan and pyrrolidine structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 62.5 µg/mL for E. coli to 78.12 µg/mL for S. aureus, demonstrating the potential of these compounds in combating resistant strains .
Study 2: Anticancer Activity
In vitro assays showed that compounds similar to this compound could inhibit the proliferation of human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were reported at 226 µg/mL for HeLa cells, indicating a promising avenue for further exploration in cancer therapeutics .
Q & A
Q. What catalytic systems enhance yield in low-yielding steps (e.g., <20%)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
